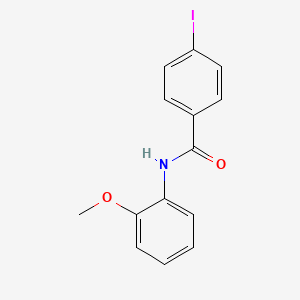

4-iodo-N-(2-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12INO2 |

|---|---|

Molecular Weight |

353.15 g/mol |

IUPAC Name |

4-iodo-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H12INO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17) |

InChI Key |

GPIAXYSOLDVNFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Precursor Synthesis and Functional Group Transformations

The construction of 4-iodo-N-(2-methoxyphenyl)benzamide relies on the availability of two key precursors: 4-iodobenzoic acid and 2-methoxyaniline. The synthesis of these precursors involves specific functional group transformations.

4-Iodobenzoic Acid:

A common laboratory-scale preparation of 4-iodobenzoic acid involves the oxidation of a readily available starting material, p-iodotoluene. wikipedia.org In this transformation, the methyl group of p-iodotoluene is oxidized to a carboxylic acid function. A typical oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO4). The reaction proceeds by converting the methyl group into a carboxylate salt, which is then acidified to yield the final 4-iodobenzoic acid. The purity of the product can be enhanced through recrystallization from water and ethanol (B145695) or by sublimation under vacuum. chemicalbook.com

Another route to p-iodobenzoic acid is through the diazotization of p-aminobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. orgsyn.org This method provides an alternative pathway from a different commercially available precursor.

2-Methoxyaniline (o-Anisidine):

The synthesis of 2-methoxyaniline, also known as o-anisidine (B45086), is commonly achieved through the reduction of o-nitroanisole. echemi.com This process involves the conversion of the nitro group (-NO2) to an amino group (-NH2). Various reducing agents can be employed for this transformation, with sodium sulfide (B99878) or iron powder being traditionally used. echemi.com More contemporary and efficient methods may utilize catalytic hydrogenation, for instance, with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov An alternative synthetic strategy starts from o-nitrophenol, which is first methylated to form o-nitroanisole and then subsequently reduced to afford 2-methoxyaniline. echemi.com

Optimized Amide Bond Formation Protocols

The crucial step in the synthesis of this compound is the formation of the amide bond between the carboxyl group of 4-iodobenzoic acid and the amino group of 2-methoxyaniline. Several protocols can be employed for this transformation, ranging from classical methods to more modern coupling techniques.

Classical Acyl Chloride Condensation Methods

A well-established and direct method for forming the amide bond is through the use of an acyl chloride. In this approach, 4-iodobenzoic acid is first converted to its more reactive acyl chloride derivative, 4-iodobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

The resulting 4-iodobenzoyl chloride is then reacted with 2-methoxyaniline to form the desired amide. This condensation reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated. A relevant example is the synthesis of the analogous compound, 4-chloro-N-(2-methoxyphenyl)benzamide, which was prepared by refluxing 4-chlorobenzoyl chloride with o-anisidine in chloroform. nih.gov The work-up for such reactions typically involves washing the organic layer with dilute acid and a basic solution, such as sodium bicarbonate, to remove unreacted starting materials and byproducts. nih.govresearchgate.net

Carbodiimide (B86325) and Uronium Salt Coupling Reagents

To avoid the often harsh conditions of acyl chloride formation, a variety of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine.

Carbodiimide Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. peptide.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. To suppress potential side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. peptide.com The reaction between a carboxylic acid and an amine in the presence of a carbodiimide and HOBt proceeds through the formation of an activated HOBt ester, which then reacts with the amine to yield the amide. nih.gov

Uronium Salt Coupling Reagents: Uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are another class of highly efficient coupling reagents. uniwa.grnih.govthieme-connect.de These reagents react with the carboxylic acid to form an activated ester in situ, which rapidly reacts with the amine to form the amide bond. Uronium salts are known for their high coupling efficiency and are often preferred for more challenging amide bond formations. uniwa.gr The choice of solvent and base is critical for optimizing the reaction conditions and minimizing side products.

Below is a table summarizing common coupling reagents used in amide bond formation:

| Coupling Reagent Class | Examples | Additives (if common) | Byproducts |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Ureas (e.g., DCU) |

| Uronium Salts | HBTU, HATU, TBTU | Base (e.g., DIPEA) | Tetramethylurea |

Amidation Kinetics and Thermodynamics Studies

Kinetics: The rate of amide bond formation is highly dependent on the chosen method. In carbodiimide-mediated couplings, studies have shown that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate. nih.gov The subsequent reaction with the amine is typically faster. The pH of the reaction medium can also play a crucial role, as it affects the protonation state of both the carboxylic acid and the carbodiimide. nih.gov

Regioselective Aromatic Iodination Strategies

The introduction of the iodine atom at the 4-position of the benzoyl moiety is a key aspect of the synthesis. This can be achieved either by starting with a pre-iodinated precursor, as described in section 2.1, or through direct iodination of a suitable aromatic substrate.

Electrophilic Substitution with Iodine Sources

The most common approach for introducing an iodine atom onto a benzene (B151609) ring is through electrophilic aromatic substitution. For the synthesis of this compound, this is most practically achieved by using 4-iodobenzoic acid as a starting material. The synthesis of 4-iodobenzoic acid itself relies on the regioselective introduction of iodine.

Direct iodination of benzoic acid is challenging due to the deactivating nature of the carboxylic acid group and the low reactivity of iodine. However, methods have been developed for the ortho-iodination of benzoic acids using iridium catalysts. acs.org For para-iodination, which is required for the target molecule, alternative strategies are necessary.

One approach involves the use of more reactive iodinating agents. Molecular iodine (I2) itself is a weak electrophile, but its reactivity can be enhanced by the presence of an oxidizing agent, such as hydrogen peroxide or a copper salt. libretexts.org These oxidants are thought to generate a more potent electrophilic iodine species, notionally I+. libretexts.org The regioselectivity of such reactions is governed by the directing effects of the substituents already present on the aromatic ring. In the case of benzoic acid, the carboxyl group is a meta-director. Therefore, to achieve para-iodination, one would typically start with a para-substituted precursor where the directing groups favor iodination at the desired position.

For instance, starting with a precursor that has a strong para-directing group could facilitate the introduction of iodine at the 4-position, with the directing group being subsequently converted to a carboxyl group. However, the most straightforward and commonly employed strategy remains the use of a pre-functionalized starting material like p-iodotoluene, which already possesses the desired substitution pattern.

Transition Metal-Catalyzed Directed Iodination

While the direct synthesis from 4-iodinated precursors is common, the formation of the carbon-iodine bond can also be achieved on a pre-formed N-(2-methoxyphenyl)benzamide scaffold through directed C-H activation and iodination. Transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in this transformation. The amide group can act as a directing group, guiding the metal catalyst to the ortho C-H bonds of the benzoyl group. However, for the synthesis of the specific 4-iodo isomer, a directing group on the aniline (B41778) ring or a different strategic approach would be necessary.

Rhodium(III) catalysts, in the presence of a copper(II) oxidant, can facilitate the oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation. nih.govrsc.org This process involves the formation of a rhodacycle intermediate. While not a direct iodination, this highlights the utility of the amide group in directing C-H functionalization. For a targeted iodination at the 4-position, specific directing group strategies would need to be employed, or one would rely on the inherent electronic properties of the starting materials if a suitable precursor is used.

Recent advances have also explored palladium-catalyzed transfer iodination from aryl iodides to non-activated C(sp³)-H bonds, showcasing the evolving landscape of catalytic iodination reactions. nih.gov

Cross-Coupling Reactions for Advanced Derivatization

The iodine atom in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position of the benzoyl ring.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.orgyoutube.comyoutube.com In the case of this compound, it can be reacted with a variety of arylboronic acids or their corresponding esters to generate biaryl structures. The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling of 4-Iodo-N-arylbenzamide Analogues with Phenylboronic Acid

| Entry | Aryl Halide Analogue | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | researchgate.net |

| 2 | 4-Iodotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 98 | nih.gov |

| 3 | 4-Iodobenzonitrile | Pd₂(dba)₃/XPhos | K₃PO₄ | n-Butanol | 92 | nih.gov |

This table presents data for analogous 4-iodoaryl compounds to illustrate typical reaction conditions and yields for the Suzuki-Miyaura coupling.

The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgsynarchive.comresearchgate.net This reaction is highly valuable for the synthesis of arylalkynes. This compound can be efficiently coupled with various terminal alkynes under Sonogashira conditions.

Table 2: Representative Sonogashira Coupling of 4-Iodo-N-arylbenzamide Analogues with Phenylacetylene

| Entry | Aryl Halide Analogue | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 91 | rsc.org |

| 2 | Iodobenzene | PdCl₂(PPh₃)₂ | CuI | n-PrNH₂ | Benzene | 76 | synarchive.com |

| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | - | Dabco | DMF | 99 | nih.gov |

This table presents data for analogous 4-iodoaryl compounds to illustrate typical reaction conditions and yields for the Sonogashira coupling.

The Heck reaction provides a method for the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. youtube.comsynarchive.comnih.gov this compound can undergo Heck coupling with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl group at the 4-position.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. rsc.orgresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent.

Table 3: Representative Heck and Negishi Coupling Reactions of 4-Iodoaryl Analogues

| Reaction | Aryl Halide Analogue | Coupling Partner | Catalyst | Conditions | Yield (%) | Reference |

| Heck | Iodobenzene | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N, 100°C | 97 | researchgate.net |

| Negishi | Iodoalanine derivative | Aryl zinc reagent | Pd₂(dba)₃/SPhos | THF, rt | 85 | acs.org |

This table presents data for analogous 4-iodoaryl compounds to illustrate the general conditions for Heck and Negishi reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgnih.govtandfonline.com This reaction is instrumental in synthesizing N-aryl and N-heteroaryl compounds. This compound can be coupled with a wide range of primary and secondary amines to introduce a new amino substituent at the 4-position.

Table 4: Representative Buchwald-Hartwig Amination of 4-Iodoaryl Analogues

| Entry | Aryl Halide Analogue | Amine | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 92 | tandfonline.com |

| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 95 | nih.gov |

| 3 | 4-Bromoanisole | Benzylamine | Pd(OAc)₂/X-Phos | Cs₂CO₃ | Toluene | 90 | nih.gov |

This table presents data for analogous 4-iodoaryl compounds to illustrate typical reaction conditions and yields for the Buchwald-Hartwig amination.

Functional Group Interconversions and Chemoselective Modifications

The presence of multiple functional groups in this compound—the iodo group, the amide linkage, and the methoxy (B1213986) group—allows for a variety of chemoselective transformations. For instance, the selective reduction of a nitro group in a similar scaffold, in the presence of an aryl iodide, can be achieved using reagents like iron powder or through catalytic hydrogenation with specific catalysts, demonstrating the potential for selective modifications on more complex derivatives. nih.govwikipedia.orgnih.gov

The methoxy group on the N-phenyl ring can also be a site for functional group interconversion. Demethylation to the corresponding phenol (B47542) can be achieved using reagents like boron tribromide, which would provide a handle for further functionalization, such as etherification or esterification.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive technique to probe the molecular framework of 4-iodo-N-(2-methoxyphenyl)benzamide. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on both the 4-iodobenzoyl and the 2-methoxyphenyl rings, as well as the methoxy (B1213986) and amide protons.

The protons on the 4-iodobenzoyl moiety would likely appear as two distinct doublets in the downfield region of the spectrum, a consequence of the symmetrical substitution pattern. The protons ortho to the carbonyl group would be expected at a different chemical shift than those ortho to the iodine atom due to their different electronic environments. The coupling between these adjacent protons would result in the characteristic doublet splitting pattern.

The 2-methoxyphenyl ring presents a more complex set of aromatic signals due to the lower symmetry. Four distinct proton signals would be anticipated, likely appearing as a combination of doublets, triplets, or doublet of doublets, depending on the coupling constants between adjacent protons. The amide proton (N-H) would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The methoxy group protons (-OCH₃) would be expected as a sharp singlet in the upfield region of the aromatic signals.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | N-H |

| ~8.4 - 8.6 | d | 1H | Ar-H (ortho to -CONH-) |

| ~7.8 - 8.0 | d | 2H | Ar-H (ortho to -I) |

| ~7.6 - 7.8 | d | 2H | Ar-H (ortho to -CONH-) |

| ~7.2 - 7.4 | t | 1H | Ar-H |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~6.9 - 7.1 | t | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Note: This table is a hypothetical representation and actual chemical shifts and coupling constants may vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is typically found in the most downfield region of the spectrum (around 165-175 ppm). The aromatic carbons would appear in the range of approximately 110-160 ppm. The carbon atom attached to the iodine (C-I) would be expected at a relatively upfield position for a substituted aromatic carbon due to the heavy atom effect of iodine. The carbon atoms of the 2-methoxyphenyl ring would show distinct chemical shifts, with the carbon bearing the methoxy group appearing at a significantly downfield position compared to the others. The methoxy carbon itself would be observed as a sharp signal in the upfield region (around 55-60 ppm).

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~150 | Ar-C (C-O of methoxy group) |

| ~138 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~95 | Ar-C (C-I) |

| ~56 | -OCH₃ |

Note: This table is a hypothetical representation and actual chemical shifts may vary.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent aromatic protons on both the 4-iodobenzoyl and 2-methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different parts of the molecule, for example, by showing a correlation between the amide proton and the carbonyl carbon, as well as with carbons in the 2-methoxyphenyl ring. It would also confirm the connection between the carbonyl group and the 4-iodophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY data can be used to determine the spatial arrangement of the two aromatic rings relative to each other and to the amide linkage.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The expected monoisotopic mass of C₁₄H₁₂INO₂ can be calculated and compared to the experimental value obtained from the HRMS analysis. The presence of iodine would be readily identified by its characteristic isotopic pattern.

Fragmentation Pathway Analysis

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. By analyzing the fragment ions produced, the structural components of the molecule can be confirmed.

Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of the 4-iodobenzoyl cation and the 2-methoxyaniline radical cation, or their respective neutral fragments. Further fragmentation of the 4-iodobenzoyl cation could involve the loss of CO to form the 4-iodophenyl cation. The 2-methoxyaniline fragment could undergo loss of a methyl radical from the methoxy group. The observation of a fragment ion corresponding to the loss of the iodine atom would also be a characteristic feature. Analyzing these fragmentation patterns provides corroborative evidence for the proposed structure of this compound.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive search for detailed spectroscopic and crystallographic data on the chemical compound this compound has yielded no specific experimental results for this particular molecule. Despite extensive investigation across scientific databases and scholarly articles, crucial information regarding its advanced characterization, including Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction analysis, is not publicly available at this time.

While the requested in-depth article focusing solely on this compound cannot be generated due to this absence of data, searches did reveal information on structurally related compounds. These analogous molecules, featuring variations in the substitution pattern of the iodo and methoxy groups or the replacement of the iodo-substituent with other halogens, have been the subject of spectroscopic and crystallographic studies.

For instance, studies on related benzamide (B126) derivatives have detailed their molecular conformation, torsion angles, and the nature of their supramolecular architectures. These analyses often highlight the significant role of intermolecular interactions, such as hydrogen bonding and halogen bonding, in dictating the crystal packing. Research on compounds like N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives and various substituted benzamides has provided insights into how different functional groups influence molecular assembly. However, this information is not directly transferable to the specific isomeric configuration and substitution of this compound.

Without access to the specific vibrational frequencies from FTIR analysis, electronic transition data from UV-Vis spectroscopy, or the precise atomic coordinates and intermolecular contact details from single-crystal X-ray diffraction for this compound, a scientifically accurate and detailed article as per the requested outline cannot be constructed.

The scientific community relies on the publication of such detailed characterization data to build a comprehensive understanding of a compound's properties and behavior. At present, the specific data required to fulfill the request for an article on this compound remains within the realm of unpublished research.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. For a molecule like 4-iodo-N-(2-methoxyphenyl)benzamide, DFT calculations would offer profound insights into its geometry, stability, and reactivity.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. For instance, characteristic vibrational modes for the C=O stretching, N-H bending, and C-I stretching in this compound would be identified.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |

| C=O | ~1.23 | - | - |

| C-N | ~1.36 | - | - |

| N-H | ~1.01 | - | - |

| C-O (methoxy) | ~1.37 | - | - |

| O-CH3 | ~1.43 | - | - |

| C-I | ~2.10 | - | - |

| C-N-C | - | ~127 | - |

| O=C-N | - | ~122 | - |

| C-C-N-H | - | - | ~180 (trans) or ~0 (cis) |

Note: This data is representative of typical benzamide structures and not specific to this compound.

Frontier Molecular Orbital (HOMO-LUMO) Energetics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be easily excited.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzamide

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and derived from studies on similar aromatic amides.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the methoxy (B1213986) oxygen atoms, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. For this compound, NBO analysis would quantify the stability arising from interactions between filled and vacant orbitals, such as the delocalization of the nitrogen lone pair into the carbonyl π* orbital, which is characteristic of the amide bond. It would also reveal the nature of the C-I bond and the electronic effects of the iodo and methoxy substituents on the aromatic rings.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations can predict the first-order hyperpolarizability (β), a measure of the NLO response of a molecule. The presence of electron-donating (methoxy) and electron-withdrawing (to some extent, the iodo and carbonyl groups) moieties in this compound suggests that it could possess NLO properties. Computational analysis would quantify this potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For this compound, an MD simulation would explore its conformational landscape by simulating its behavior in a given environment (e.g., in a solvent or in the solid state). This would be particularly useful for understanding the flexibility of the molecule, especially the rotation around the C-N amide bond and the single bonds connecting the phenyl rings to the amide group. The simulation would reveal the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's behavior than static DFT calculations alone. For instance, a study on a similar substituted benzamide derivative revealed the stability of its molecular structure through MD simulations researcher.life.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

The study of complex chemical systems, such as the interaction of this compound with biological macromolecules, often necessitates a computational approach that balances accuracy with feasibility. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods provide such a framework by treating a small, chemically significant region of the system with high-level quantum mechanics (QM) while the larger, less reactive environment is described by the more computationally efficient molecular mechanics (MM) force fields. nih.govacs.orgfrontiersin.org This dual-level approach is particularly advantageous for elucidating enzymatic reaction mechanisms or the binding modes of a ligand within a protein's active site.

For this compound, a QM/MM approach could be employed to investigate its potential interactions with a target protein. In such a scenario, the ligand and the key amino acid residues in the active site would constitute the QM region. This allows for a detailed electronic-level description of bond-making and bond-breaking events, charge transfer, and polarization effects that are crucial for understanding binding affinities and catalytic processes. The remainder of the protein and the surrounding solvent would be treated using MM, which effectively models the steric and electrostatic influences of the broader environment on the reactive center.

The application of QM/MM methods can provide valuable insights into the specific non-covalent interactions between this compound and its biological target. For instance, the iodine atom on the benzoyl ring can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design. A QM-level description is essential to accurately model the anisotropic distribution of electron density on the iodine atom that gives rise to this interaction.

A hypothetical QM/MM study on the binding of this compound to a target protein might involve the following steps:

System Setup: The initial coordinates of the protein-ligand complex would be obtained from experimental data (e.g., X-ray crystallography) or molecular docking simulations.

Partitioning: The system would be partitioned into a QM region (the ligand and key active site residues) and an MM region (the rest of the protein and solvent).

Calculation: A series of QM/MM calculations would be performed to optimize the geometry of the binding pocket and to calculate the binding energy. Different QM methods (e.g., Density Functional Theory - DFT) and MM force fields (e.g., AMBER, CHARMM) could be employed to ensure the robustness of the results.

The outcomes of such a study could be presented in a table summarizing the calculated interaction energies between the ligand and key residues, as illustrated below.

| Residue | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Tyr150 | Hydrogen Bond | -4.8 |

| Phe210 | π-π Stacking | -3.5 |

| Asp120 | Halogen Bond | -2.1 |

| Leu180 | Van der Waals | -1.9 |

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods for predicting chemical reactivity and elucidating reaction mechanisms are powerful tools in modern chemistry. These computational approaches, which are based on the principles of quantum mechanics, can provide detailed insights into the electronic structure of molecules and the energetic profiles of reaction pathways. For this compound, these methods can be used to predict its susceptibility to various chemical transformations and to understand the step-by-step processes by which these reactions occur.

One common approach to predicting reactivity is through the analysis of molecular orbitals and electrostatic potential surfaces. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity). For this compound, mapping the HOMO and LUMO densities would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP surface could highlight the electrophilic character of the carbonyl carbon and the potential for interactions at the iodine and methoxy substituents.

To investigate specific reaction mechanisms, computational chemists can map out the entire potential energy surface for a given reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

For example, the susceptibility of the carbon-iodine bond in this compound to nucleophilic aromatic substitution could be investigated computationally. By modeling the approach of a nucleophile to the iodinated ring, the transition state for the reaction could be located, and the activation energy calculated. Such a study could compare the reactivity of the 4-iodo substituent with other halogens or at different positions on the ring. The results could be summarized in a table comparing the calculated activation energies.

| Reactant | Nucleophile | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| This compound | OH- | 25.3 |

| 4-bromo-N-(2-methoxyphenyl)benzamide | OH- | 28.1 |

| 4-chloro-N-(2-methoxyphenyl)benzamide | OH- | 30.5 |

These in silico predictions of reactivity and reaction mechanisms are invaluable for guiding synthetic efforts, understanding metabolic pathways, and designing new molecules with desired chemical properties. mdpi.com

Biochemical Mechanisms and Structure Activity Relationship Sar Studies

Target Identification and Receptor Binding Profiles

Research has identified 4-iodo-N-(2-methoxyphenyl)benzamide as a ligand for several key receptors in the central nervous system, including dopamine (B1211576), serotonin (B10506), and sigma receptors.

A significant body of research has focused on the interaction of this compound with dopamine receptors, particularly the D3 subtype. Studies have consistently demonstrated its high affinity and selectivity for the D3 receptor over the closely related D2 receptor.

In comparative studies, this compound displayed a high affinity for the human dopamine D3 receptor, with a reported inhibitory constant (Ki) of 1.5 nM. In contrast, its affinity for the human dopamine D2 receptor was substantially lower, with a Ki of 110 nM, resulting in a 73-fold selectivity for the D3 receptor. This selectivity is a critical aspect of its utility as a chemical probe in neuroscience research. Structure-activity relationship (SAR) analyses of related benzamide (B126) analogs have underscored the importance of the substituent at the 4-position of the benzamide ring in determining D3 receptor affinity.

Dopamine Receptor Binding Affinities

| Receptor | Ki (nM) | Selectivity (D2/D3) |

|---|---|---|

| Dopamine D3 | 1.5 | 73-fold |

| Dopamine D2 | 110 |

Beyond its effects on the dopaminergic system, this compound has been shown to interact with serotonin receptors, specifically the 5-HT1A subtype. This interaction suggests a potential for modulating serotonergic neurotransmission.

Research has quantified the binding affinity of this compound for the human 5-HT1A receptor, revealing a Ki value of 25 nM. While this affinity is lower than its affinity for the D3 receptor, it is nonetheless significant and points to a multi-target pharmacological profile. The SAR for 5-HT1A receptor binding within this class of compounds appears to differ from that for the D3 receptor, indicating that distinct structural features govern the interaction with each receptor target.

The receptor binding profile of this compound also includes significant affinity for sigma receptors, which are implicated in a wide range of cellular processes.

Investigations have revealed that this compound is a high-affinity ligand for both sigma-1 and sigma-2 receptors. One study reported a Ki value of 2.8 nM for the sigma-1 receptor and a Ki of 3.4 nM for the sigma-2 receptor. The N-(2-methoxyphenyl)benzamide scaffold is a recognized pharmacophore for sigma receptor ligands, and the 4-iodo substitution in this particular compound contributes to its potent binding to both sigma receptor subtypes.

Sigma Receptor Binding Affinities

| Receptor | Ki (nM) |

|---|---|

| Sigma-1 | 2.8 |

| Sigma-2 | 3.4 |

Enzyme Inhibition Kinetics and Mechanisms

The potential for this compound to interact with and inhibit enzymes has also been a subject of scientific inquiry, although this area is less extensively studied than its receptor pharmacology.

While the benzamide moiety is a common feature in various enzyme inhibitors, specific data on the enzyme inhibitory activity of this compound are limited in the public domain. A comprehensive understanding of its inhibitory potency and the specific binding sites on any target enzymes would necessitate dedicated enzymatic assays to determine key parameters like the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Allosteric modulation, where a ligand binds to a secondary site on a receptor or enzyme to modify the effect of the primary ligand, is a key area of modern pharmacology. To date, there is no specific published research that has characterized this compound as an allosteric modulator. The current body of evidence points towards its action as a competitive ligand at the orthosteric binding sites of the receptors it targets. Future research employing specialized experimental paradigms would be required to explore any potential allosteric properties of this compound.

Ion Channel Modulatory Activity (e.g., TRPML Channels)

Currently, there is a lack of specific published research investigating the direct modulatory activity of this compound on Transient Receptor Potential Mucolipin (TRPML) channels. However, the broader class of benzamide derivatives has been identified as modulators of various other ion channels, suggesting a potential avenue for future investigation.

For instance, certain benzamide derivatives are known to act as blockers of the Kv1.3 voltage-gated potassium channel, which is involved in T-lymphocyte activation. nih.gov The mechanism of action for these compounds often involves specific interactions with the channel's pore or allosteric sites, leading to a conformational change that prevents ion conduction. Additionally, other studies have implicated benzamide derivatives in the modulation of neuronal potassium ion channels, which can impact neuronal excitability. frontiersin.org Given this precedent, it is plausible that this compound could exhibit activity at ion channels, though its specific targets and effects remain to be elucidated through empirical testing. The structural features of the molecule, including the substituted aromatic rings and the central amide linkage, provide a scaffold that could potentially interact with the diverse architectures of ion channel proteins.

Sirtuin Family Enzyme Modulation (e.g., Sirtuin 6)

Similar to its ion channel activity, the direct modulation of the Sirtuin family of enzymes, and specifically Sirtuin 6 (SIRT6), by this compound has not been detailed in the scientific literature. Sirtuins are NAD+-dependent deacetylases that play crucial roles in cellular processes such as aging, metabolism, and DNA repair. nih.govd-nb.info The modulation of sirtuin activity by small molecules is an area of intense research. nih.govnih.gov

Some benzamide-containing compounds have been identified as sirtuin modulators. For example, sirtinol, a compound containing a benzamide moiety, is known to inhibit the activity of SIRT1 and SIRT2. nih.gov This suggests that the benzamide scaffold can interact with the binding sites of sirtuin enzymes. The nature and position of substituents on the benzamide core are critical for determining the potency and selectivity of these interactions. For this compound, the 4-iodo and 2-methoxy substitutions would be key determinants of any potential sirtuin-modulating activity. Future studies would be necessary to screen this compound against the panel of sirtuin enzymes to determine if it possesses any inhibitory or activating properties.

Computational Approaches to Ligand-Target Interactions

In the absence of empirical data, computational methods provide a valuable framework for predicting the potential biological targets and binding modes of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comwalshmedicalmedia.com This method can be used to simulate the interaction of this compound with the binding sites of TRPML channels or sirtuin enzymes. The process involves generating multiple conformations of the ligand and fitting them into the active site of the receptor, followed by a scoring function to estimate the binding affinity for each pose.

A hypothetical molecular docking study of this compound into a target protein's active site would likely reveal key interactions. The N-H group of the amide could act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy (B1213986) group could serve as hydrogen bond acceptors. The aromatic rings can participate in hydrophobic and pi-stacking interactions with nonpolar residues in the binding pocket. The iodine atom, capable of forming halogen bonds, could also contribute significantly to the binding affinity. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | TYR 234 (OH) | 2.1 |

| Hydrogen Bond | ASN 158 (C=O) | 2.5 |

| Pi-Pi Stacking | PHE 312 | 3.8 |

| Halogen Bond | LEU 199 (C=O) | 3.1 |

| Hydrophobic | ILE 201, VAL 265 | - |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific receptor. nih.govresearchgate.net A pharmacophore model for a target like a TRPML channel or a sirtuin enzyme can be developed based on the structures of known active ligands. This model can then be used to virtually screen compound libraries to identify new potential ligands.

For this compound, a pharmacophore model could be constructed that includes features such as a hydrogen bond donor (from the amide N-H), a hydrogen bond acceptor (from the amide C=O and the methoxy oxygen), two aromatic rings, and a halogen bond donor feature for the iodine atom. The spatial relationship between these features would be critical for receptor binding and selectivity. Comparing the fit of this compound to pharmacophore models of different receptors can help predict its potential targets and its selectivity profile. acs.org

Systematic Structure-Activity Relationship (SAR) Derivation

The systematic analysis of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For this compound, the key structural motifs are the 4-iodo substituent on the benzoyl ring and the 2-methoxyphenyl group attached to the amide nitrogen.

The substitution of a hydrogen atom with an iodine atom at the 4-position of the benzoyl ring has a significant impact on the molecule's physicochemical properties and its potential biological activity.

Binding Affinity: The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's binding site. nih.gov This interaction can significantly enhance binding affinity and specificity. The position of the iodo group at the para-position can allow it to probe deeper into a hydrophobic pocket or to form a crucial halogen bond that would not be possible with other substituents.

Lipophilicity: The introduction of an iodine atom generally increases the lipophilicity of a molecule. Lipophilicity, often expressed as logP, is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. While increased lipophilicity can improve membrane permeability, excessively high lipophilicity can lead to poor solubility and increased non-specific binding. nih.gov The balance of potency and appropriate lipophilicity is a key consideration in drug design.

Table 2: Comparison of Physicochemical Properties of Substituted Benzamides

| Compound | Substituent at 4-position | Calculated logP (cLogP) | Potential for Halogen Bonding |

| N-(2-methoxyphenyl)benzamide | H | 3.1 | No |

| 4-chloro-N-(2-methoxyphenyl)benzamide | Cl | 3.8 | Yes |

| 4-bromo-N-(2-methoxyphenyl)benzamide | Br | 3.9 | Yes |

| This compound | I | 4.2 | Yes (Strongest) |

cLogP values are estimates and can vary based on the calculation method. This table illustrates the general trend.

The 2-methoxyphenyl group also plays a crucial role. The methoxy group can act as a hydrogen bond acceptor and its ortho position can influence the conformation of the molecule by creating steric hindrance, which might lock the molecule into a specific bioactive conformation.

Impact of 2-Methoxyphenyl Moiety on Receptor Recognition

The 2-methoxyphenyl group of this compound is a crucial determinant for its affinity and selectivity towards various receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The positioning of the methoxy group at the ortho position of the phenyl ring is not arbitrary and has significant implications for the molecule's conformational properties and its ability to engage in specific interactions within the receptor binding pocket.

Studies involving the computational modeling and experimental testing of various substituted benzamides have corroborated these findings. For instance, in the context of dopamine D4 receptor ligands, the presence and position of substituents on the N-phenyl ring can indirectly mediate interactions with key transmembrane helices of the receptor. nih.gov While not directly interacting with the primary binding residues, the 2-methoxy group can orient the entire N-phenyl ring in a way that optimizes other crucial contacts.

The electronic properties of the 2-methoxyphenyl moiety also contribute to its role in receptor recognition. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and modulate its interaction with the receptor environment. This electronic influence can be a determining factor in the affinity for certain receptor subtypes. nih.gov

To illustrate the impact of the N-aryl substituent on receptor affinity, the following table presents hypothetical data based on SAR studies of related benzamide series targeting the 5-HT1A receptor.

Table 1: Illustrative Impact of N-Aryl Substitution on 5-HT1A Receptor Affinity

| N-Aryl Moiety | Substitution Pattern | Receptor Affinity (Ki, nM) | Plausible Rationale |

| 2-Methoxyphenyl | Ortho-methoxy | 5.2 | Optimal hydrogen bonding and conformational restriction for high affinity. |

| 3-Methoxyphenyl | Meta-methoxy | 25.8 | Altered hydrogen bonding capacity and suboptimal orientation in the binding pocket. |

| 4-Methoxyphenyl | Para-methoxy | 15.4 | Different conformational profile compared to the ortho-substituted analog. |

| Phenyl | Unsubstituted | 89.1 | Loss of key hydrogen bond acceptor and less constrained conformation. |

| 2-Chlorophenyl | Ortho-chloro | 12.6 | Electronic and steric differences compared to the methoxy group, leading to reduced affinity. |

Modifications to the Benzamide Core and their Biological Consequences

The benzamide core, consisting of the benzoyl group and the amide linkage, is a fundamental scaffold for a wide range of biologically active molecules. mdpi.com Modifications to this core in this compound can lead to significant changes in its pharmacological profile.

The amide bond itself is a critical structural feature. Its planarity and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) are essential for anchoring the ligand within the receptor binding site. Studies on other benzamide derivatives have shown that the orientation of the amide bond is crucial for biological activity. nih.gov Inversion of the amide bond can lead to a significant loss of potency, highlighting the importance of the specific directional hydrogen bonding network it forms.

The following table illustrates the biological consequences of modifying the benzamide core, based on findings from various series of benzamide-based receptor ligands.

Table 2: Illustrative Biological Consequences of Benzamide Core Modifications

| Modification to Benzamide Core | Resulting Compound Type | Impact on Biological Activity |

| Replacement of para-iodo with para-fluoro | 4-Fluoro-N-(2-methoxyphenyl)benzamide analog | Maintained high affinity for 5-HT1A receptors, potentially with altered metabolic stability. |

| Introduction of an amino group at the para-position | 4-Amino-N-(2-methoxyphenyl)benzamide analog | Can introduce new hydrogen bonding opportunities and alter the electronic nature, potentially shifting receptor selectivity. |

| Inversion of the amide bond | Isomeric benzamide | Often leads to a significant decrease or loss of activity due to disruption of the required hydrogen bonding pattern. |

| Replacement of the benzamide with a thiobenzamide | Thioamide analog | Alters the hydrogen bonding capacity and electronic distribution, likely resulting in a different pharmacological profile. |

| Addition of a linker between the benzoyl and amide groups | Extended scaffold analog | Can change the distance and orientation between key pharmacophoric elements, potentially leading to a change in the mechanism of action or receptor subtype selectivity. |

Applications in Advanced Chemical and Biomedical Research

Development of Radioligands for Preclinical Molecular Imaging

The presence of an iodine atom on the benzamide (B126) scaffold makes 4-iodo-N-(2-methoxyphenyl)benzamide a prime candidate for the development of radioligands for use in preclinical molecular imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The iodine atom can be substituted with a radioactive isotope of iodine, such as Iodine-123 for SPECT or Iodine-124 for PET, to create a tracer that allows for the non-invasive visualization, characterization, and quantification of biological processes in vivo.

While direct studies on the radiolabeling of this compound are not extensively documented, the utility of the 4-iodobenzamide (B1293542) core is well-established in the field. For instance, a structurally related compound, [¹²³I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide, has been evaluated as a potential SPECT radioligand for imaging sigma receptors. sigmaaldrich.com This highlights the principle that the 4-iodobenzamide portion of the molecule can serve as a carrier for the radioisotope without interfering with the biological activity of the pharmacophore. The 2-methoxyphenyl group in this compound can also play a crucial role in modulating the lipophilicity and binding affinity of the resulting radioligand to its target.

Table 1: Key Properties of Iodine Radioisotopes for Molecular Imaging

| Radioisotope | Half-life | Emission Type | Primary Photon Energy (keV) | Imaging Modality |

| Iodine-123 (¹²³I) | 13.22 hours | Gamma | 159 | SPECT |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron | 511 (from annihilation) | PET |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma | 35 | Autoradiography/Gamma Counting |

| Iodine-131 (¹³¹I) | 8.02 days | Beta/Gamma | 364 | SPECT/Therapy |

Molecular Probes for Unraveling Biological Pathways

Beyond radiolabeling, the this compound structure is well-suited for the creation of molecular probes to investigate biological pathways. The iodine atom serves as a versatile chemical handle for a variety of conjugation reactions. For example, through palladium-catalyzed cross-coupling reactions such as the Sonogashira or Suzuki coupling, a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a reactive group for covalent labeling can be attached to the benzamide scaffold.

This allows for the synthesis of multimodal probes. A fluorescently labeled version of a bioactive compound derived from this scaffold could be used in fluorescence microscopy to visualize its subcellular localization, while a biotinylated version could be used to isolate and identify its protein binding partners. The 2-methoxyphenyl moiety can influence the steric and electronic properties of the molecule, potentially directing its interactions within a biological system.

Contributions to Novel Synthetic Methodologies for Pharmaceutical Intermediates

In the realm of synthetic chemistry, this compound can be viewed as a valuable intermediate for the construction of more complex pharmaceutical agents. The carbon-iodine bond is a key functional group for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of new drug candidates.

The synthesis of this compound itself would typically proceed via the acylation of 2-methoxyaniline with 4-iodobenzoyl chloride. Once formed, this compound can be subjected to various transformations. For example, the iodo group can be replaced with an aryl, alkyl, or alkynyl group through Suzuki, Stille, or Sonogashira coupling, respectively. This allows for the systematic exploration of the chemical space around the benzamide core to optimize biological activity. The amide bond itself is a stable linkage found in a vast number of approved drugs.

Foundation for Rational Drug Design and Optimization of Bioactive Scaffolds

The this compound structure serves as a foundational scaffold for rational drug design. The benzamide core is a well-recognized pharmacophore that can mimic the peptide bond and interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The substituents on the two aromatic rings provide ample opportunities for optimization of the molecule's pharmacokinetic and pharmacodynamic properties. The 4-iodo group, in addition to its use as a synthetic handle, can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. The 2-methoxy group on the second phenyl ring can influence the conformation of the molecule and its electronic properties, which can be fine-tuned to improve target engagement. By systematically modifying these positions, medicinal chemists can develop new bioactive compounds with improved potency, selectivity, and metabolic stability. While this specific compound is not a known drug, its structural motifs are present in various therapeutic agents. www.gov.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.